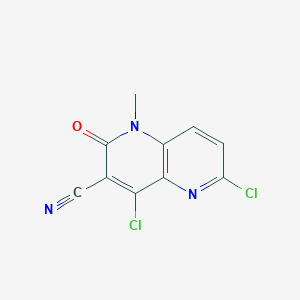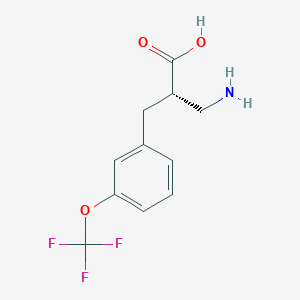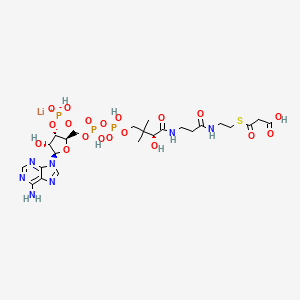
4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol is a chemical compound with the molecular formula C14H17ClN2O. It is known for its potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. The compound features a quinazoline ring, which is a common structural motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol typically involves the nucleophilic substitution reaction of 7-chloroquinazoline with an appropriate amine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in this reaction include acetonitrile, chloroform, and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in various substituted quinazoline derivatives .
科学的研究の応用
4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Synthetic Organic Chemistry:
作用機序
The mechanism of action of 4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol involves its interaction with specific molecular targets. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-((7-Chloroquinolin-4-yl)amino)pentan-1-ol: This compound is structurally similar but features a quinoline ring instead of a quinazoline ring.
7-chloroquinazolin-4-ol: Another related compound with a hydroxyl group instead of an amino group.
Uniqueness
4-((7-Chloroquinazolin-4-yl)amino)pentan-1-ol is unique due to its specific structural features, including the quinazoline ring and the pentanol side chain. These features contribute to its distinct chemical reactivity and potential biological activities .
特性
分子式 |
C13H16ClN3O |
|---|---|
分子量 |
265.74 g/mol |
IUPAC名 |
4-[(7-chloroquinazolin-4-yl)amino]pentan-1-ol |
InChI |
InChI=1S/C13H16ClN3O/c1-9(3-2-6-18)17-13-11-5-4-10(14)7-12(11)15-8-16-13/h4-5,7-9,18H,2-3,6H2,1H3,(H,15,16,17) |
InChIキー |
XAHTXOSAMWCQGN-UHFFFAOYSA-N |
正規SMILES |
CC(CCCO)NC1=NC=NC2=C1C=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5Z)-5-[[5-[5-[5-[5-[5-[(Z)-[2-(dicyanomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-3-octylthiophen-2-yl]-3-octylthiophen-2-yl]thiophen-2-yl]-4-octylthiophen-2-yl]-4-octylthiophen-2-yl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B12947171.png)





![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)

![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)

![tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)
![3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one](/img/structure/B12947263.png)
